N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide
CAS No.: 886629-26-1
Cat. No.: VC4182074
Molecular Formula: C17H13NO2S
Molecular Weight: 295.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 886629-26-1 |
---|---|
Molecular Formula | C17H13NO2S |
Molecular Weight | 295.36 |
IUPAC Name | N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C17H13NO2S/c1-11(19)12-6-8-13(9-7-12)18-17(20)15-10-21-16-5-3-2-4-14(15)16/h2-10H,1H3,(H,18,20) |
Standard InChI Key | WFYHICIKAMKGJX-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Acetylphenyl)-1-benzothiophene-3-carboxamide features a planar benzothiophene ring system (a fused benzene and thiophene moiety) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further linked to a 4-acetylphenyl group, introducing a ketone functionality at the para position of the aromatic ring. This arrangement creates a conjugated system that may influence the compound’s electronic properties and biological interactions .
The molecular structure is defined by the following key features:
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Benzothiophene core: Provides rigidity and aromaticity, facilitating π-π stacking interactions.
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Carboxamide linker: Introduces hydrogen-bonding capabilities through the NH and carbonyl groups.
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4-Acetylphenyl substituent: Adds a hydrophobic moiety with potential electron-withdrawing effects due to the acetyl group .
Table 1: Comparative Molecular Properties of N-(4-Acetylphenyl)-1-Benzothiophene-3-Carboxamide and Analogs
Synthesis and Preparation
Plausible Synthetic Routes
The synthesis of N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide can be inferred from methods used for analogous compounds. A two-step approach is proposed:
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Formation of 1-Benzothiophene-3-Carbonyl Chloride:
Reacting 1-benzothiophene-3-carboxylic acid with thionyl chloride () or oxalyl chloride in anhydrous dichloromethane generates the corresponding acid chloride. This intermediate is highly reactive, facilitating subsequent amide bond formation . -
Coupling with 4-Aminoacetophenone:
The acid chloride reacts with 4-aminoacetophenone in dry acetone or tetrahydrofuran (THF) under inert conditions. Triethylamine may be added to scavenge HCl, driving the reaction to completion. Monitoring via thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase confirms reaction progress .
Optimization Considerations
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction rates but require rigorous drying to prevent hydrolysis of the acid chloride .
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Temperature: Reactions typically proceed at 0–5°C initially, followed by gradual warming to room temperature to control exothermicity .
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Purification: Recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures yields pure product .
Comparative Analysis with Structural Analogs
Impact of Benzothiophene Saturation
The fully aromatic benzothiophene core in N-(4-acetylphenyl)-1-benzothiophene-3-carboxamide confers greater rigidity compared to tetrahydro derivatives. This rigidity may:
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Enhance binding affinity to planar enzyme active sites.
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Reduce metabolic oxidation at the thiophene ring.
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Increase melting points (predicted mp 180–190°C vs. 160–170°C for tetrahydro analogs) .
Substituent Position Effects
Moving the acetyl group from the 4-position (target compound) to the 3-position (as in N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) alters dipole moments and hydrogen-bonding patterns. These changes can significantly affect solubility and target selectivity.
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